molecular formula C13H18N2O4S B2786629 N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide CAS No. 134187-80-7

N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B2786629
CAS No.: 134187-80-7
M. Wt: 298.36
InChI Key: MTTBINMZDLWGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS 134187-80-7) is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 g/mol . This compound is provided as a high-purity grade material, intended for research and development purposes exclusively. Sulfonamide-functionalized compounds are of significant interest in medicinal chemistry and drug discovery. Recent scientific investigations highlight the value of benzenesulfonamide derivatives as key scaffolds in the development of novel epigenetic modulators, particularly as selective inhibitors for bromodomain-containing proteins . These proteins are promising therapeutic targets for conditions such as cancer and inflammatory diseases . The structural features of this compound—including the sulfonamide group, nitro substituent, and cyclohexyl moiety—make it a valuable intermediate for constructing complex molecules and exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material in a laboratory setting with appropriate engineering controls and personal protective equipment.

Properties

IUPAC Name

N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-10-7-8-12(9-13(10)15(16)17)20(18,19)14-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTBINMZDLWGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide typically involves the following steps:

    Nitration: The nitration of 4-methylbenzenesulfonamide is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the benzene ring.

    Cyclohexylation: The resulting 4-methyl-3-nitrobenzenesulfonamide is then reacted with cyclohexylamine under suitable conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position undergoes reduction to yield the corresponding amine. This reaction is critical for accessing bioactive intermediates.

Reaction Conditions Catalyst/Reductant Product Yield References
Hydrogen gas (1 atm), 25°CPd/C (10% w/w)3-amino-4-methyl-N-cyclohexylbenzenesulfonamide85–90%,
Fe powder, HCl (aq.), 80°C3-amino-4-methyl-N-cyclohexylbenzenesulfonamide70–75%
  • Mechanism : Catalytic hydrogenation or acidic iron reduction converts the nitro group (-NO₂) to an amine (-NH₂) via intermediate nitroso and hydroxylamine species.

  • Applications : The amine derivative serves as a precursor for further functionalization, such as diazotization or coupling reactions.

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group activates the benzene ring for nucleophilic substitution, particularly at the 5-position (para to the nitro group).

Reagent Conditions Product Yield References
Sodium methoxide (NaOMe)DMF, 120°C, 12 h3-nitro-4-methyl-5-methoxy-N-cyclohexylbenzenesulfonamide60% ,
Ammonia (NH₃)EtOH, 100°C, 24 h5-amino-3-nitro-4-methyl-N-cyclohexylbenzenesulfonamide50%
  • Mechanism : The nitro group directs nucleophiles to the 5-position through resonance and inductive effects, facilitating substitution .

Sulfonamide Hydrolysis

The sulfonamide bond (-SO₂NH-) is resistant to hydrolysis under mild conditions but cleaves under extreme acid or base treatments.

Conditions Reagent Product Yield References
6 M HCl, reflux, 48 h4-methyl-3-nitrobenzenesulfonic acid + cyclohexylamine95%
10% NaOH, 100°C, 24 h4-methyl-3-nitrobenzenesulfonate salt + cyclohexylamine90%
  • Applications : Hydrolysis is utilized to recover the sulfonic acid or its salts for analytical or synthetic purposes .

Cross-Electrophile Coupling (XEC) Reactions

The sulfonamide group participates in nickel-catalyzed coupling reactions, enabling cyclopropane formation (observed in analogous systems) .

Catalyst Reductant Product Yield References
NiCl₂-(R)-BINAPMeMgICyclopropane derivative77%
  • Mechanism : Oxidative addition of the C–N bond at the benzylic position, followed by transmetalation and intramolecular coupling, forms a cyclopropane ring .

Stability Under Synthetic Conditions

The compound exhibits stability in common organic solvents (e.g., DCM, THF) but decomposes under prolonged UV exposure or strong oxidizers .

Functional Group Compatibility

  • Nitro Group : Stable to mild acids/bases but reducible.

  • Sulfonamide : Resists nucleophilic attack unless under extreme conditions.

  • Methyl Group : Inert under most conditions but oxidizable to a carboxylic acid with strong oxidizers (e.g., KMnO₄).

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide has been investigated for its potential as a therapeutic agent in oncology. Research indicates that compounds in the nitrobenzenesulfonamide class exhibit significant anticancer properties.

Case Study: Potent Anticancer Activity

A notable study demonstrated that derivatives of this compound showed potent inhibition of cancer cell growth. For instance, a related compound exhibited an IC50 value of 0.3 µM against acute lymphoblastic leukemia cells, indicating strong cytotoxicity compared to other tested cell lines . The mechanism of action appears to involve the inhibition of specific cellular pathways crucial for tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Sulfonamides are known for their broad-spectrum antibacterial properties, and this compound is no exception.

Case Study: Antimicrobial Efficacy

Research has shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies reported minimum inhibitory concentrations (MICs) in the range of 2 to 16 µg/mL against several pathogens, showcasing its potential as an antimicrobial agent .

Anticancer Mechanism

The anticancer effects are primarily attributed to the compound's ability to interfere with cellular signaling pathways involved in proliferation and survival. It has been suggested that these compounds may inhibit MDM2 and XIAP, which are critical regulators in cancer cell apoptosis .

Antimicrobial Mechanism

For antimicrobial activity, sulfonamides typically act by inhibiting bacterial folate synthesis, which is essential for DNA and RNA synthesis. The structural features of this compound may enhance its binding affinity to bacterial enzymes involved in this pathway .

Summary of Applications

Application AreaKey Findings
Anticancer Potent inhibition of cancer cell lines with IC50 values as low as 0.3 µM; targets MDM2/XIAP pathways .
Antimicrobial Effective against MRSA and other pathogens with MICs ranging from 2 to 16 µg/mL .
Mechanism Insights Interferes with cellular signaling in cancer; inhibits folate synthesis in bacteria .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide depends on its application. In the context of its antibacterial properties, the sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

N-Cyclohexyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide
  • Structure : Features an ethyl group in addition to the cyclohexyl substituent on the sulfonamide nitrogen and a fluorine atom at the 4-position of the benzene ring.
  • Synthesis : Prepared via alkylation of N-cyclohexyl-4-methylbenzenesulfonamide with ethyl iodide under basic conditions .
  • Crystallography : The cyclohexyl ring adopts a chair conformation (puckering amplitude $ Q = 0.567 \, \text{Å} $), and the molecule forms a 2D hydrogen-bonded network via C–H···O interactions .
3-Amino-4-(cyclohexylamino)-N-methylbenzenesulfonamide
  • Structure: Replaces the nitro group with an amino group at the 3-position and introduces a secondary cyclohexylamino group at the 4-position.
  • Synthesis: Derived from the reduction of the nitro group in 4-(cyclohexylamino)-N-methyl-3-nitrobenzenesulfonamide .

Variations in Aromatic Ring Substituents

4-Chloro-3-nitrobenzenesulfonamide
  • Structure : Lacks the cyclohexyl and methyl groups but retains the nitro and chloro substituents.
  • Applications : Serves as a precursor for synthesizing sulfonamide derivatives via nucleophilic substitution reactions .
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide
  • Structure : Omits the nitro group but retains the methyl and cyclohexyl-ethyl substituents.
  • Crystallographic Data : Bond distances and angles align with similar sulfonamides, with the benzene and cyclohexyl rings inclined at 59.92° .

Key Findings from Comparative Studies

Nitro Group Impact: The presence of a nitro group in N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide enhances electrophilicity, making it reactive toward reduction or substitution, as seen in its conversion to 3-amino derivatives .

Cyclohexyl Conformation : The chair conformation of the cyclohexyl ring in N-cyclohexyl derivatives contributes to steric bulk, influencing crystal packing and solubility .

Biological Relevance: Replacement of the nitro group with amino or cyclohexylamino groups shifts activity toward specific biological targets, such as ferroptosis pathways .

Biological Activity

N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide compound known for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound possesses a sulfonamide functional group linked to a nitro-substituted aromatic ring. Its molecular formula is C13_{13}H16_{16}N2_{2}O4_{4}S, with a molecular weight of approximately 298.36 g/mol. The compound typically appears as a yellowish-brown fused mass or white crystalline solid and is notably insoluble in water.

Key Structural Features:

  • Cyclohexyl Group: Contributes to the compound's lipophilicity and potential pharmacokinetic properties.
  • Nitro Group: Enhances reactivity, particularly in electrophilic substitution reactions, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, positioning the compound as a potential antibacterial agent.

Additionally, preliminary studies suggest that this compound may exhibit anticancer properties by interfering with cellular signaling pathways. The nitro group may play a role in modulating these pathways, although further research is required to elucidate the specific mechanisms involved.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various strains of bacteria. Its efficacy is comparable to other sulfonamides, which are well-known for their broad-spectrum antibacterial properties.

Table 1: Comparative Antibacterial Efficacy

Compound NameMechanism of ActionEfficacy (MIC)
This compoundInhibition of dihydropteroate synthase8 µg/mL
SulfamethoxazoleInhibition of dihydropteroate synthase4 µg/mL
TrimethoprimInhibition of dihydrofolate reductase2 µg/mL

Note: MIC = Minimum Inhibitory Concentration

Anticancer Activity

Emerging evidence suggests that this compound may have anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated an IC50_{50} value of approximately 15 µM against breast cancer cells (MCF-7), suggesting moderate potency .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains largely unexplored. However, its structural characteristics imply potential challenges in solubility and bioavailability due to the cyclohexyl group and sulfonamide moiety.

Toxicological assessments are necessary to determine the safety profile of this compound. Preliminary studies indicate low toxicity levels; however, comprehensive toxicity studies are warranted to confirm these findings and assess long-term effects.

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide, and how can structural purity be ensured?

Methodological Answer:

  • Synthesis Conditions : Use inert atmospheres (e.g., nitrogen) and controlled temperatures (e.g., 0–5°C for nitro-group stability) to minimize side reactions like sulfonamide decomposition or nitro-group reduction. Multi-step synthesis typically involves sulfonation of 4-methylbenzenesulfonyl chloride, followed by cyclohexylamine coupling and nitration .
  • Structural Validation :
    • NMR Spectroscopy : Confirm regiochemistry of the nitro group (meta to sulfonamide) via 1H^1H- and 13C^{13}C-NMR chemical shifts.
    • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and rule out impurities .

Q. How can crystallographic data for this compound be obtained and validated?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by recrystallization from ethanol or dichloromethane .
  • Structure Refinement :
    • SHELXL : Refine atomic coordinates, anisotropic displacement parameters, and occupancy factors. Validate using R-factor convergence (e.g., R1<0.05R_1 < 0.05) .
    • ORTEP-3 : Visualize anisotropic displacement ellipsoids to confirm absence of disorder in the cyclohexyl or nitro groups .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved?

Methodological Answer:

  • Cross-Validation :
    • DFT Calculations : Compare experimental bond lengths (e.g., S–N, C–NO2_2) with density functional theory (DFT)-optimized geometries (B3LYP/6-31G**) to identify outliers .
    • Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model twinning if Rint>0.1R_{\text{int}} > 0.1, ensuring correct space group assignment .
  • Thermal Motion Analysis : Apply WinGX’s PARST to analyze Ueq_{\text{eq}} values; excessive displacement in the nitro group may indicate static disorder .

Q. What mechanistic insights explain the reactivity of the nitro group in electrophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies : Monitor nitration intermediates (e.g., nitronium ion adducts) via stopped-flow UV-Vis spectroscopy. Compare rate constants (k) with meta-directing sulfonamide analogs .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing nitro-group electrophilicity. Use Hammett plots to correlate σ+^+ values with reaction rates .

Q. How does the compound’s structure influence its bioactivity in enzyme inhibition assays?

Methodological Answer:

  • Molecular Docking : Simulate binding to target enzymes (e.g., carbonic anhydrase) using AutoDock Vina. The nitro group’s electron-withdrawing effect enhances sulfonamide’s H-bonding to active-site zinc ions .
  • Enzyme Kinetics : Perform Lineweaver-Burk analysis to determine inhibition type (e.g., competitive vs. non-competitive). IC50_{50} values <10 µM suggest therapeutic potential .

Q. What strategies mitigate challenges in characterizing the compound’s solid-state polymorphism?

Methodological Answer:

  • DSC/TGA : Identify polymorphs via differential scanning calorimetry (melting endotherms) and thermogravimetric analysis (decomposition steps) .
  • PXRD : Compare experimental patterns with Mercury-simulated spectra from SCXRD data. Use Le Bail refinement to quantify phase purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.